1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide
Description
1-[(6-Hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl group. The coumarin-derived moiety introduces aromaticity, UV activity, and hydrogen-bonding capabilities via its hydroxyl and ketone groups. The piperidine-4-carboxamide scaffold is commonly utilized in medicinal chemistry due to its conformational flexibility and capacity for intermolecular interactions, such as hydrogen bonding with biological targets.
Properties
IUPAC Name |
1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c23-22(27)15-6-8-24(9-7-15)13-16-10-21(26)28-20-12-17(19(25)11-18(16)20)14-4-2-1-3-5-14/h1-5,10-12,15,25H,6-9,13H2,(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRQJBRVLILRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide involves multiple steps. One common method includes the reaction of 6-hydroxy-2-oxo-7-phenylchromen-4-ylmethyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for various therapeutic effects, particularly in the fields of anti-inflammatory and anticancer research. Its structural components suggest potential interactions with biological targets, including enzymes and receptors involved in disease pathways.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenone can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
Antioxidant Properties
The hydroxyl group in the chromenone structure is believed to confer antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative damage. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that related compounds can mitigate oxidative stress in neuronal cells, suggesting potential applications in neuroprotection against conditions like Alzheimer's disease.
Industrial Applications
Beyond medicinal uses, this compound serves as a building block for synthesizing more complex molecules in chemical industries. Its unique structure allows it to act as a precursor in developing new materials or chemical processes.
Example: Material Science
The compound's ability to form stable complexes can be harnessed in material science for creating novel polymers or coatings with enhanced properties.
Enzyme Inhibition
The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, thereby modulating disease processes.
Receptor Modulation
It could also influence receptor activity, affecting cellular signaling pathways crucial for various physiological responses.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Potential Applications |
|---|---|---|
| Methyl 1-[(6-hydroxy... | Similar chromenone structure | Antioxidant, anticancer |
| 1-(7-hydroxy... | Different substituents on the phenyl ring | Antiviral properties |
Mechanism of Action
The mechanism of action of 1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs can be categorized based on modifications to the piperidine-carboxamide core or the aromatic substituents. Key examples include:
Piperidine-4-carboxamide Derivatives
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Substituents : 4-Fluorobenzyl and naphthalenyl groups.
- Key Features : The fluorobenzyl group enhances lipophilicity and metabolic stability, while the naphthalenyl group contributes to π-π stacking interactions.
- Activity : Reported as a SARS-CoV-2 inhibitor with acceptable efficacy, likely due to hydrophobic interactions with viral protease active sites .
4-(4-Fluorophenyl)-4-Hydroxy Piperidine Derivatives
- Substituents : Fluorophenyl and hydroxy groups.
- Key Features : The hydroxy group enables hydrogen bonding, improving solubility compared to purely hydrophobic analogs.
- Applications : Used as intermediates in drug synthesis, particularly for antipsychotics and analgesics .
Coumarin-Containing Analogs
Physicochemical and Functional Comparisons
Hydrogen-Bonding Capacity
- Target Compound: Contains two hydrogen-bond donors (6-OH and CONH2) and multiple acceptors (ketone, amide, ether). This promotes strong crystal packing (relevant for solubility and stability) and target engagement .
- Fluorobenzyl Analogs: Fewer hydrogen-bond donors (only CONH2), leading to reduced solubility but increased membrane permeability .
Aromatic Interactions
- The target’s chromen-4-yl group offers extended conjugation and UV detectability, unlike naphthalenyl or fluorophenyl groups in analogs. This could facilitate analytical characterization or photodynamic applications.
Data Table: Key Comparative Properties
Biological Activity
1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide, also known by its CAS number 905014-98-4, is a synthetic compound with potential therapeutic applications. Its unique molecular structure, characterized by a chromenone moiety and a piperidine ring, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C22H22N2O4, with a molecular weight of approximately 378.43 g/mol. The compound features a hydroxyl group and a carbonyl group that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could modulate the activity of certain receptors, influencing cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in the chromenone structure is believed to scavenge free radicals, thereby protecting cells from oxidative stress .
Anti-inflammatory Effects
Coumarin derivatives have been extensively studied for their anti-inflammatory effects. Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic use in inflammatory diseases .
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Similar compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For instance, studies have demonstrated that derivatives of coumarins can effectively inhibit tumor growth in preclinical models.
Case Studies
- In Vitro Studies : In laboratory settings, the compound has been tested against human cancer cell lines (e.g., A431 and Jurkat), showing promising results in reducing cell viability and inducing apoptosis at specific concentrations .
- Animal Models : Preliminary animal studies have indicated that administration of this compound leads to reduced tumor size in xenograft models, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to target proteins associated with cancer progression, supporting its role as a potential drug candidate .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C22H22N2O4 |
| Molecular Weight | 378.43 g/mol |
| CAS Number | 905014-98-4 |
| Biological Activities | Antioxidant, Anti-inflammatory, Anticancer |
| Mechanisms of Action | Enzyme inhibition, Receptor modulation |
Q & A
Basic: What are the recommended synthetic routes for 1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves coupling the chromenone core (6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl) with a piperidine-4-carboxamide derivative. Key steps include:
- Alkylation : Reacting the chromenone with a methylating agent (e.g., methyl iodide) under basic conditions (e.g., NaOH in dichloromethane) to introduce the methyl group .
- Amide Formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidine-4-carboxylic acid to the chromenone-methyl intermediate.
- Optimization : Factorial design (e.g., 2^k designs) can systematically vary parameters like solvent polarity, temperature, and catalyst loading to maximize yield. Statistical tools like ANOVA identify critical factors (e.g., reaction time, pH) .
Basic: How is structural characterization performed using spectroscopic and chromatographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., phenyl group at C7, hydroxy at C6). The piperidine ring’s carboxamide resonance appears at ~170 ppm in ¹³C NMR .
- IR : Stretching frequencies for amide (1650–1680 cm⁻¹) and carbonyl (1720–1740 cm⁻¹) groups validate functional groups.
- Chromatography :
Advanced: How can researchers assess sigma receptor (σ1/σ2) binding affinity and selectivity for this compound?
Methodological Answer:
- Radioligand Binding Assays :
- Use [³H]-(+)-pentazocine for σ1 and [³H]-DTG for σ2 receptors. Incubate with HEK-293 cells expressing recombinant receptors.
- Calculate Ki values via competitive displacement curves. Example: Derivatives with 3,4-dihydroquinoline-1(2H)-yl groups show Ki(σ1) = 3.7–8.8 nM and selectivity ratios (σ2/σ1) >435 .
- Selectivity Screening : Test against NMDA, opioid, or dopamine receptors to rule off-target effects .
Advanced: What computational strategies are used to model interactions with biological targets like σ1 receptors?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding poses in σ1’s hydrophobic pocket. Key interactions include π-π stacking with Phe residues and hydrogen bonding with Thr120 .
- MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Quantum Chemical Calculations : Optimize ligand geometry at the B3LYP/6-31G* level to refine electrostatic potential maps for SAR analysis .
Advanced: How can statistical experimental design improve synthesis optimization and impurity profiling?
Methodological Answer:
- Design of Experiments (DoE) :
- Central Composite Design : Vary factors (temperature, stoichiometry, solvent ratio) to model non-linear responses. For example, optimizing alkylation steps can reduce byproduct formation by 30% .
- Response Surface Methodology (RSM) : Predict optimal conditions (e.g., 60°C, 12 h reaction time) for ≥95% yield .
- Multivariate Analysis : PCA or PLS-DA identifies impurity sources (e.g., unreacted intermediates) from HPLC-MS datasets .
Safety: What protocols are recommended for safe handling and storage of this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation). Avoid dust formation; work in a fume hood .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Label with GHS hazard codes H302 (harmful if swallowed) and P301+P310 (immediate medical attention if ingested) .
- Waste Disposal : Neutralize with 10% acetic acid before incineration in licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
